Peruvoside is a natural product found in Thevetia peruviana with data available.
Peruvoside
CAS No.: 1182-87-2
Cat. No.: VC21326413
Molecular Formula: C30H44O9
Molecular Weight: 548.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1182-87-2 |
---|---|
Molecular Formula | C30H44O9 |
Molecular Weight | 548.7 g/mol |
IUPAC Name | (3S,5R,8R,9S,10R,13R,14S,17R)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
Standard InChI | InChI=1S/C30H44O9/c1-16-24(33)26(36-3)25(34)27(38-16)39-19-6-10-29(15-31)18(13-19)4-5-22-21(29)7-9-28(2)20(8-11-30(22,28)35)17-12-23(32)37-14-17/h12,15-16,18-22,24-27,33-35H,4-11,13-14H2,1-3H3/t16-,18+,19-,20+,21-,22+,24-,25-,26+,27-,28+,29+,30-/m0/s1 |
Standard InChI Key | PMTSPAGBAFCORP-HBUONDEYSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C=O)O)OC)O |
SMILES | CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)O |
Physical and Chemical Properties
Peruvoside presents distinctive physical and chemical characteristics that contribute to its pharmacological activity. The following table summarizes the key physical and chemical properties of peruvoside:
Property | Value |
---|---|
CAS Number | 1182-87-2 |
Molecular Formula | C₃₀H₄₄O₉ |
Molecular Weight | 548.66 g/mol |
Density | 1.31 g/cm³ |
Melting Point | 161-164°C |
Boiling Point | 731.6°C at 760 mmHg |
Flash Point | 236.2°C |
Physical State | Solid |
Alternative Names | Encordin, Peruvosid, EINECS 214-659-9, MFCD00133752 |
The chemical structure of peruvoside features the characteristic steroidal nucleus common to cardiac glycosides, with specific sugar moieties attached that contribute to its biological activity . This structural arrangement allows peruvoside to interact with multiple cellular targets, explaining its diverse pharmacological effects . The compound's relatively high melting and boiling points reflect its stability, while its specific molecular arrangement enables its binding to various cellular receptors and enzymes.
Mechanism of Action
Peruvoside exhibits a multifaceted mechanism of action that explains its diverse pharmacological effects. At the cellular level, the primary mechanism involves potent inhibition of the Na⁺/K⁺-ATPase (sodium-potassium pump), which is crucial for maintaining ionic gradients across cell membranes . This inhibition leads to increased intracellular sodium concentrations, subsequently affecting calcium homeostasis through the sodium-calcium exchanger, ultimately resulting in enhanced cardiac contractility in heart muscle cells .
Beyond its effects on ion transport, peruvoside has been identified as a potent inhibitor of multiple signaling proteins including Src, PI3K, JNK, STAT, and EGFR . In cancer cells, these inhibitory effects disrupt critical signaling pathways involved in proliferation, survival, and metastasis . The compound significantly suppresses the phosphorylation of Src, EGFR, and STAT3 in a dose- and time-dependent manner, thereby inhibiting downstream oncogenic signaling cascades .
In the context of viral infections, peruvoside acts on GBF1, a protein crucial for viral replication and production in the host cells . By disabling the functionality of GBF1, peruvoside effectively prevents the production of new viral particles, explaining its broad-spectrum antiviral activity against multiple virus families .
This multitargeted approach explains why peruvoside demonstrates efficacy across such diverse pathological conditions, from cardiovascular disorders to cancer and viral infections.
Therapeutic Applications
Cardiovascular Applications
Peruvoside's traditional application has been in the treatment of heart failure, where it acts by inhibiting the Na⁺/K⁺-ATPase in cardiac cells . This inhibition leads to increased intracellular calcium levels, which enhances myocardial contractility—a beneficial effect in heart failure patients with reduced ejection fraction . In experimental settings, peruvoside has been utilized to understand the complex mechanisms of ion regulation in cardiac cells and analyze signaling pathways affected by changes in ion gradients .
Anticancer Properties
Recent research has revealed peruvoside's remarkable anticancer potential across multiple types of malignancies. Studies have demonstrated that peruvoside possesses a broad spectrum of anticancer activity against breast, lung, and liver cancers, as well as various forms of leukemia . Particularly noteworthy is its effectiveness against primitive myeloid leukemia cells, where it has shown superior activity compared to other cardiac glycosides such as ouabain and digitoxin .
In acute myeloid leukemia, peruvoside induces apoptosis in a dose-dependent manner, showing particularly strong effects in KG1a and K562 leukemia cell lines . At concentrations as low as 100 nM, peruvoside increased early apoptotic events by more than 15-fold in KG1a cells and 4-fold in K562 cells compared to control treatments .
Additionally, peruvoside has shown promise in overcoming drug resistance in cancer therapy. Research indicates that it can sensitize gefitinib-resistant tumor cells (including A549, PC9/gef, and H1975 cell lines) to gefitinib, suggesting potential applications in combination therapy for resistant tumors .
Antiviral Properties
One of the most remarkable discoveries regarding peruvoside is its broad-spectrum antiviral activity. Recent research has demonstrated that peruvoside can effectively prevent replication of up to 12 medically important viruses from different viral families . These include significant human pathogens such as SARS-CoV-2, enteroviruses causing Hand, Foot, and Mouth Disease (HFMD), and influenza viruses .
The antiviral mechanism of peruvoside involves targeting GBF1, a host protein that numerous viruses depend on for their replication cycle . By disabling GBF1 functionality, peruvoside effectively prevents viral replication without directly targeting the viral components, which may help reduce the likelihood of viral resistance development .
In studies focusing on enteroviruses, treatment with peruvoside at 0.5 milligrams demonstrated 100% efficacy in protection, with no detectable traces of virus in tissues typically affected by these pathogens . Importantly, toxicity assessments using liver enzyme measurements revealed very low toxicity levels following administration of peruvoside at various concentrations, suggesting a favorable safety profile for its potential development as an antiviral agent .
Research Findings
Antiviral Research
The antiviral properties of peruvoside have been systematically investigated through high-throughput screening of thousands of compounds . Researchers at the National University of Singapore identified peruvoside as an ideal candidate with broad-spectrum antiviral properties against numerous clinically significant viruses .
The following table summarizes key findings from antiviral studies with peruvoside:
Mechanistically, peruvoside's antiviral activity stems from its ability to target GBF1, a host protein essential for viral replication in many RNA viruses . By targeting a host factor rather than viral components, peruvoside offers the advantage of a higher genetic barrier to resistance development, as the virus cannot easily mutate to overcome the drug's effects .
Toxicity assessments using liver enzyme measurements (LDH assay) detected very low toxicity levels following peruvoside administration at various concentrations, suggesting a favorable therapeutic window for antiviral applications . This combination of broad-spectrum activity and low toxicity positions peruvoside as a promising candidate for further development as an antiviral agent.
Current Research Status and Future Directions
Peruvoside research is actively progressing across multiple therapeutic areas, with particular emphasis on its anticancer and antiviral applications. Current research efforts are focused on optimizing peruvoside derivatives with improved pharmacokinetic properties and reduced toxicity while maintaining or enhancing therapeutic efficacy.
In the anticancer domain, investigations are exploring the potential for combination therapies, particularly with established anticancer agents where peruvoside may help overcome drug resistance . The compound's ability to sensitize gefitinib-resistant tumor cells to gefitinib treatment represents a promising avenue for addressing treatment resistance in lung cancer .
For antiviral applications, research is expanding to evaluate efficacy against additional viral pathogens and to optimize formulations for different routes of administration . The compound's broad-spectrum activity against multiple virus families positions it as a potential pandemic preparedness tool, capable of addressing emerging viral threats .
From a commercial perspective, peruvoside is still primarily a research compound. Currently, 10 mg of peruvoside is priced at approximately $918.00, and supply constraints exist, with new stock expected to become available by April 21, 2025 . These factors currently limit widespread clinical investigation but may change as manufacturing processes improve and interest in the compound grows.
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